molecular formula C7H16ClN B6268335 rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride CAS No. 2307780-08-9

rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride

Cat. No.: B6268335
CAS No.: 2307780-08-9
M. Wt: 149.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride: is a chiral amine compound that exists as a racemic mixture of two enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available cyclopropane derivatives and amines.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production may involve continuous flow reactors and automated systems to optimize reaction conditions and scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into various reduced forms, potentially altering its pharmacological properties.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

  • The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution can produce various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a chiral auxiliary in asymmetric synthesis.

Biology:

  • Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine:

  • Explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound may interact with specific enzymes or receptors in the body, modulating their activity.
  • The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

    (1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine: The non-racemic form of the compound.

    (1S,2S)-2-(2-methylpropyl)cyclopropan-1-amine: The enantiomer of the non-racemic form.

    Cyclopropane derivatives: Other cyclopropane-based amines with different substituents.

Uniqueness:

  • The racemic mixture offers a unique combination of properties from both enantiomers, which can be advantageous in certain applications.
  • Its specific structure and stereochemistry make it distinct from other cyclopropane derivatives.

Properties

CAS No.

2307780-08-9

Molecular Formula

C7H16ClN

Molecular Weight

149.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.